molecular formula C17H23F3N2O4 B11489225 Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate

Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate

Cat. No.: B11489225
M. Wt: 376.4 g/mol
InChI Key: PYNZFQNLFOYVGY-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoropropanoate group, an acetamido group, and a butoxyphenylamino group.

Preparation Methods

The synthesis of ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves several steps. One common synthetic route includes the following steps:

    Formation of the butoxyphenylamino intermediate: This step involves the reaction of 4-butoxyaniline with an appropriate acylating agent to form the butoxyphenylamino intermediate.

    Introduction of the acetamido group: The intermediate is then reacted with acetic anhydride to introduce the acetamido group.

    Addition of the trifluoropropanoate group: Finally, the compound is reacted with ethyl trifluoroacetate under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can be compared with other similar compounds, such as:

    ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-OXOETHYL SULFANYLACETATE: This compound has a similar structure but includes a sulfanylacetate group instead of a trifluoropropanoate group.

    N-(TERT-BUTOXYCARBONYL)ETHANOLAMINE: This compound has a tert-butoxycarbonyl group and is used in similar applications as a building block in organic synthesis.

The uniqueness of ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE lies in its trifluoropropanoate group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H23F3N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C17H23F3N2O4/c1-4-6-11-26-14-9-7-13(8-10-14)22-16(17(18,19)20,21-12(3)23)15(24)25-5-2/h7-10,22H,4-6,11H2,1-3H3,(H,21,23)

InChI Key

PYNZFQNLFOYVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(C(=O)OCC)(C(F)(F)F)NC(=O)C

Origin of Product

United States

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